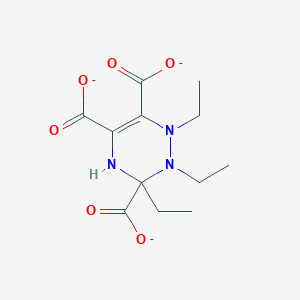
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is a chemical compound with the molecular formula C12H15N3O6 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the functionalization of cyanuric chloride by successive, controlled nucleophilic substitution of each chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate has several scientific research applications:
作用機序
The mechanism of action of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in cycloaddition reactions with dienophiles, forming intermediate compounds that undergo further transformations . These interactions can lead to the formation of new chemical bonds and structures, which are crucial for its various applications.
類似化合物との比較
Similar Compounds
1,3,5-triazine-2,4,6-tricarboxylate: Another triazine derivative with similar structural properties.
2,4,6-tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of iron.
3-amino-1,2,4-triazine: Known for its antitumor activity.
Uniqueness
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is unique due to its specific arrangement of ethyl groups and carboxylate functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C12H16N3O6-3 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC名 |
1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate |
InChI |
InChI=1S/C12H19N3O6/c1-4-12(11(20)21)13-7(9(16)17)8(10(18)19)14(5-2)15(12)6-3/h13H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/p-3 |
InChIキー |
FSOULOXHUNNORF-UHFFFAOYSA-K |
正規SMILES |
CCC1(NC(=C(N(N1CC)CC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





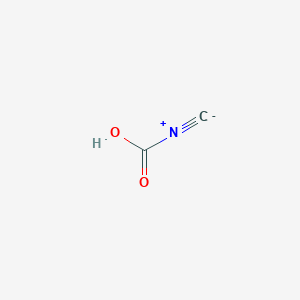
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
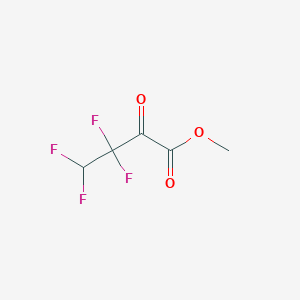


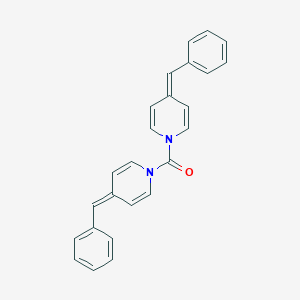

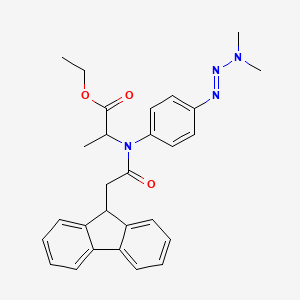
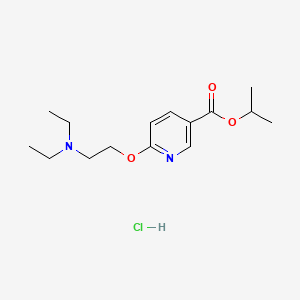

![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
